molecular formula C14H19F2NO B11176142 N-(3,4-difluorophenyl)-2-ethylhexanamide

N-(3,4-difluorophenyl)-2-ethylhexanamide

Cat. No.: B11176142
M. Wt: 255.30 g/mol
InChI Key: GYQFOUIUYWHUND-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-ethylhexanamide is an organic compound characterized by the presence of a difluorophenyl group attached to an ethylhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-ethylhexanamide typically involves the reaction of 3,4-difluoroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-ethylhexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-difluorophenyl)-2-ethylhexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-ethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and hydrogen bonding. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluorophenyl and ethylhexanamide groups provides a unique combination of properties that can be leveraged in various scientific and industrial applications .

Properties

Molecular Formula

C14H19F2NO

Molecular Weight

255.30 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H19F2NO/c1-3-5-6-10(4-2)14(18)17-11-7-8-12(15)13(16)9-11/h7-10H,3-6H2,1-2H3,(H,17,18)

InChI Key

GYQFOUIUYWHUND-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC(=C(C=C1)F)F

Origin of Product

United States

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